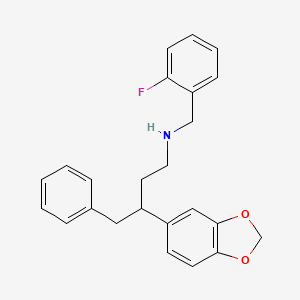![molecular formula C19H19N5S B15031318 2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B15031318.png)
2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole is a complex organic compound that features both benzimidazole and benzothiazole moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole typically involves the condensation of 1-butyl-1H-benzimidazole-2-carbaldehyde with 2-hydrazinyl-1,3-benzothiazole under specific reaction conditions. The reaction may require a catalyst and is often carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are crucial for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced analogs, altering the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole or benzothiazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
The compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
In biological research, the compound is explored for its potential antimicrobial, antiviral, and anticancer activities.
Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism by which 2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole exerts its effects is not well-documented. similar compounds often interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{(2E)-2-[(1-methyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole
- 2-{(2E)-2-[(1-ethyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole
Uniqueness
The uniqueness of 2-{(2E)-2-[(1-butyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C19H19N5S |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
N-[(E)-(1-butylbenzimidazol-2-yl)methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C19H19N5S/c1-2-3-12-24-16-10-6-4-8-14(16)21-18(24)13-20-23-19-22-15-9-5-7-11-17(15)25-19/h4-11,13H,2-3,12H2,1H3,(H,22,23)/b20-13+ |
Clave InChI |
QGGKMSDADZBGQA-DEDYPNTBSA-N |
SMILES isomérico |
CCCCN1C2=CC=CC=C2N=C1/C=N/NC3=NC4=CC=CC=C4S3 |
SMILES canónico |
CCCCN1C2=CC=CC=C2N=C1C=NNC3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B15031236.png)
![3-(3,4-Dimethoxyphenyl)-5-{[3-(3,4-dimethoxyphenyl)-2,1-benzoxazol-5-YL]sulfanyl}-2,1-benzoxazole](/img/structure/B15031241.png)
![2-{[(E)-(3-bromophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B15031242.png)
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[(2E)-5-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B15031248.png)
![2-(Thiophen-2-yl)-5-(2,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15031249.png)
![6-imino-N,11-dimethyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031253.png)

![N-(2-fluorophenyl)-2-{(4Z)-4-[2-methyl-4-(pyrrolidin-1-yl)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B15031275.png)
![7-(4-methylphenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15031283.png)
![2-(3,4-dimethoxybenzyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15031287.png)
![{4-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B15031292.png)
![1,3-dimethyl-5-(2,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B15031299.png)
![3-[5-(4-chlorophenyl)-1-(2,5-dimethylphenyl)pyrrol-2-yl]propanoic Acid](/img/structure/B15031301.png)

